2-Methyl-5-(1,3-thiazol-5-yl)aniline
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Overview
Description
2-Methyl-5-(1,3-thiazol-5-yl)aniline is a heterocyclic aromatic compound that contains both a thiazole ring and an aniline moiety The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1,3-thiazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Methyl-5-(1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1,3-thiazol-5-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . For example, the compound may bind to DNA and interfere with the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1,3-thiazol-4-yl)aniline
- 2-Anilino-4-methyl-1,3-thiazol-5-yl
Uniqueness
2-Methyl-5-(1,3-thiazol-5-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methyl-5-(1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3 |
InChI Key |
NQHDRVGFBHUDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CS2)N |
Origin of Product |
United States |
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